molecular formula C9H13N3O2S2 B12787742 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 81411-31-6

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No.: B12787742
CAS No.: 81411-31-6
M. Wt: 259.4 g/mol
InChI Key: GKYGKYMNADONIY-UHFFFAOYSA-N
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Description

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione typically involves multiple steps. One common method includes the Michael addition of 2-methyl-1,3-cyclopentadione with but-3-ene-2-one to form an intermediate, which is then transformed into the desired compound through the action of proline . This sequence allows for the efficient synthesis of either enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[4.3.0]nonane derivatives: These compounds have a different ring fusion pattern but exhibit similar chemical properties.

Uniqueness

3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinctive reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.

Properties

CAS No.

81411-31-6

Molecular Formula

C9H13N3O2S2

Molecular Weight

259.4 g/mol

IUPAC Name

3-ethylimino-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

InChI

InChI=1S/C9H13N3O2S2/c1-4-10-9-15-7-6(14)12(3)8(16-9)5(13)11(7)2/h7-8H,4H2,1-3H3

InChI Key

GKYGKYMNADONIY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1SC2C(=O)N(C(S1)C(=O)N2C)C

Origin of Product

United States

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